6-Bromo-1-chloro-4-fluoroisoquinoline
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Overview
Description
6-Bromo-1-chloro-4-fluoroisoquinoline is a heterocyclic compound that belongs to the isoquinoline family It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-1-chloro-4-fluoroisoquinoline typically involves the halogenation of isoquinoline derivatives. One common method includes the reaction of 6-bromo-1-hydroxyisoquinoline with Selectfluor® in acetonitrile, which yields 7-bromo-4-fluoro-1-hydroxyisoquinoline as a single isomer . This reaction can be conducted under reflux conditions or at ambient temperature, depending on the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of these methods ensures the efficient production of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-1-chloro-4-fluoroisoquinoline undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different isoquinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isoquinolines, while oxidation and reduction reactions can produce different oxidized or reduced isoquinoline derivatives.
Scientific Research Applications
6-Bromo-1-chloro-4-fluoroisoquinoline has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 6-Bromo-1-chloro-4-fluoroisoquinoline involves its interaction with specific molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various biological targets. For example, the compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloroisoquinoline-4-carboxylic acid
- 1-Chloro-5-fluoroisoquinoline
- 1-Chloro-7-methoxyisoquinoline
- 8-Bromo-1-chloroisoquinoline
- 8-Bromoisoquinoline
Uniqueness
6-Bromo-1-chloro-4-fluoroisoquinoline is unique due to the specific combination of bromine, chlorine, and fluorine atoms on the isoquinoline ring. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H4BrClFN |
---|---|
Molecular Weight |
260.49 g/mol |
IUPAC Name |
6-bromo-1-chloro-4-fluoroisoquinoline |
InChI |
InChI=1S/C9H4BrClFN/c10-5-1-2-6-7(3-5)8(12)4-13-9(6)11/h1-4H |
InChI Key |
MJYUMIDDGBVCDC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CN=C2Cl)F |
Origin of Product |
United States |
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